molecular formula C15H17NO5S B14661586 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- CAS No. 50684-97-4

3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis-

Cat. No.: B14661586
CAS No.: 50684-97-4
M. Wt: 323.4 g/mol
InChI Key: QNCHRJVRVHIIRG-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxazolidines, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. The presence of a phenyl group and a thioxo group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted oxazolidine with a thioxo compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the thioxo group allows for unique interactions with sulfur-containing biomolecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Oxazolidinedicarboxylic acid derivatives: Compounds with different substituents on the oxazolidine ring.

    Thioxo compounds: Other compounds containing the thioxo group, such as thioxoimidazolidines.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.

Uniqueness

3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is unique due to the combination of its oxazolidine ring, phenyl group, and thioxo group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

50684-97-4

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

diethyl (4R,5R)-5-phenyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C15H17NO5S/c1-3-19-13(17)11-12(10-8-6-5-7-9-10)21-15(22)16(11)14(18)20-4-2/h5-9,11-12H,3-4H2,1-2H3/t11-,12-/m1/s1

InChI Key

QNCHRJVRVHIIRG-VXGBXAGGSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](OC(=S)N1C(=O)OCC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1C(OC(=S)N1C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.